2-Propylbenzenesulfonamide
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Overview
Description
2-Propylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Mechanism of Action
Target of Action
2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes this compound and other sulfonamides effective antibacterial agents .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
2-Propylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Sulfonamides, including this compound, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Molecular Mechanism
The molecular mechanism of action of this compound is similar to other sulfonamides. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . When used in large doses, sulfonamides may cause a strong allergic reaction .
Temporal Effects in Laboratory Settings
Sulfonamides are not readily biodegradable , suggesting that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that sulfonamides can cause various side effects in animals, including diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
Sulfonamides are known to interact with various enzymes and proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylbenzenesulfonamide can be synthesized through the direct reaction of 2-propylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide to sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
2-Propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein functions.
Industry: It is used in the production of polymers and other materials
Comparison with Similar Compounds
- 2-Bromo-N-propylbenzenesulfonamide
- Sulfonimidates
- Sulfonamides with different alkyl or aryl groups
Comparison: 2-Propylbenzenesulfonamide is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides, it may exhibit different pharmacokinetic properties and biological activities .
Properties
IUPAC Name |
2-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZWEIWYVXIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630847 |
Source
|
Record name | 2-Propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146533-54-2 |
Source
|
Record name | 2-Propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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